1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine
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Overview
Description
1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isobutoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine typically involves the reaction of 2-isobutoxyethylamine with a suitable pyrazole precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Butoxyethyl acetate: A solvent with similar structural features but different functional properties.
2-Isobutoxyethyl acetate: Shares the isobutoxyethyl group but differs in its overall structure and applications.
Uniqueness: 1-(2-Isobutoxyethyl)-1h-pyrazol-3-amine stands out due to its unique combination of the pyrazole ring and the isobutoxyethyl group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[2-(2-methylpropoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O/c1-8(2)7-13-6-5-12-4-3-9(10)11-12/h3-4,8H,5-7H2,1-2H3,(H2,10,11) |
InChI Key |
FQHNGPWNYVLVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCN1C=CC(=N1)N |
Origin of Product |
United States |
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